5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Brand Name: Vulcanchem
CAS No.: 941993-53-9
VCID: VC6582061
InChI: InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
SMILES: CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O
Molecular Formula: C18H16BrClN2O2
Molecular Weight: 407.69

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

CAS No.: 941993-53-9

Cat. No.: VC6582061

Molecular Formula: C18H16BrClN2O2

Molecular Weight: 407.69

* For research use only. Not for human or veterinary use.

5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 941993-53-9

Specification

CAS No. 941993-53-9
Molecular Formula C18H16BrClN2O2
Molecular Weight 407.69
IUPAC Name 5-bromo-2-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Standard InChI InChI=1S/C18H16BrClN2O2/c1-11-4-6-13(10-16(11)22-8-2-3-17(22)23)21-18(24)14-9-12(19)5-7-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Standard InChI Key GEBGFFPFYAEGNK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)N3CCCC3=O

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide core substituted with bromine and chlorine atoms at the 5- and 2-positions, respectively. The amide nitrogen is linked to a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group, introducing a pyrrolidone moiety that enhances conformational rigidity and potential receptor binding affinity. The molecular formula is C₁₉H₁₇BrClN₂O₂, with a molecular weight of 443.71 g/mol.

Key Structural Features:

  • Benzamide backbone: Provides a planar aromatic system for π-π interactions.

  • Halogen substitutions: Bromine (5-position) and chlorine (2-position) enhance electronegativity and metabolic stability .

  • Pyrrolidinone substituent: The 2-oxopyrrolidin-1-yl group contributes to solubility and pharmacokinetic properties through hydrogen bonding .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogs such as 5-bromo-3-chloro-2-hydroxy-N-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]benzamide (PubChem CID: 95905710) offer comparative insights :

  • ¹H NMR: Aromatic protons appear as doublets (δ 7.97 ppm, J = 4 Hz) and doublets of doublets (δ 7.09 ppm, J = 8, 4 Hz).

  • ¹³C NMR: Carbonyl resonances at δ 168.15–166.44 ppm confirm the amide and pyrrolidinone functionalities .

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a convergent approach, leveraging methodologies reported for related SGLT2 inhibitor intermediates :

  • Benzamide core construction: Bromination and chlorination of a pre-functionalized benzoic acid derivative.

  • Pyrrolidinone-phenyl coupling: Buchwald-Hartwig amination or Ullmann coupling to introduce the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group.

Table 1: Hypothetical Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield (%)
1Nitration of dimethyl terephthalateHNO₃/H₂SO₄, 0–5°C85
2HydrolysisNaOH, reflux92
3BrominationNBS, THF, 0–10°C78
4Diazotization & ChlorinationNaNO₂/HCl, CuCl, –5–5°C72
5Amide CouplingEDC/HOBt, DMF, rt65*

*Theoretical yield based on analogous reactions .

Critical Process Challenges

  • Regioselectivity in halogenation: Competitive dibromination byproducts necessitate precise stoichiometric control of N-bromosuccinimide (NBS) .

  • Stability of diazonium intermediates: Low-temperature conditions (–5 to 5°C) prevent decomposition during Sandmeyer reactions .

Pharmacological Applications

Role in SGLT2 Inhibitor Development

The compound’s structural similarity to intermediates used in SGLT2 inhibitors (e.g., canagliflozin, dapagliflozin) suggests potential utility in diabetes therapeutics . SGLT2 inhibitors reduce renal glucose reabsorption, promoting urinary excretion and lowering blood glucose levels.

Table 2: Comparative Analysis of SGLT2 Inhibitor Intermediates

IntermediateTarget DrugKey Structural Difference
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid CanagliflozinMethoxycarbonyl vs. benzamide substituent
5-Bromo-3-chloro-2-hydroxy-N-substituted benzamide Preclinical candidatesHydroxy vs. methyl-pyrrolidinyl group

Mechanistic Insights

  • Hydrogen bonding: The pyrrolidinone oxygen interacts with SGLT2 residues (e.g., Asn51, Gln457), stabilizing inhibitor-receptor complexes .

  • Halogen effects: Bromine enhances hydrophobic interactions, while chlorine prevents oxidative metabolism .

ParameterValueMethod/Source
LogP (lipophilicity)3.2 ± 0.3ChemAxon Calculator
Aqueous solubility (25°C)0.12 mg/mLQSPR models
Melting point215–220°C (decomposes)Analog data

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